
Marbofloxacin Impurity B
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFVEYBFZJOXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Formation and Generation Mechanisms of Marbofloxacin Impurity B
Investigation of Synthesis Pathway Influences on Impurity Formation
The synthesis of Marbofloxacin (B1676072) is a multi-step process where specific reaction conditions can inadvertently lead to the formation of impurities. daicelpharmastandards.com Marbofloxacin Impurity B, identified chemically as 9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[3,2,1-ij] daicelpharmastandards.comCurrent time information in Bangalore, IN.benzoxadiazine-6-carboxylic acid, is a key process-related impurity. synzeal.com
This compound is structurally classified as a 10-despiperazino-10-fluoro analog of Marbofloxacin. Its primary formation mechanism during synthesis is believed to be an incomplete cyclization of the quinolone core. smolecule.com This structural deviation involves the absence of the N-methylpiperazinyl group, a key functional moiety of the active Marbofloxacin molecule.
Beyond Impurity B, the synthesis process can generate other byproducts. For instance, the N-methyl piperazine (B1678402) reagent used in the synthesis may contain piperazine as an impurity. This can lead to the formation of dimeric impurities, where two quinolone structures are linked by a piperazine bridge. google.comgoogle.com These dimeric impurities have been associated with precipitation issues in parenteral solutions of Marbofloxacin. google.com The effective control of all process-related impurities is essential to ensure the final product's purity, which can reach levels of 99.9% through dedicated purification steps. google.comgoogle.com
Table 1: Key Process-Related Impurities in Marbofloxacin Synthesis
Impurity Name | Chemical Nature | Origin in Synthesis | Reference |
---|---|---|---|
This compound | 10-despiperazino-10-fluoro analog | Incomplete cyclization of the quinolone core | |
Dimeric Impurities | Two marbofloxacin molecules linked by a piperazine bridge | Reaction with piperazine present as a contaminant in N-methyl piperazine | google.comgoogle.com |
The generation of this compound can be minimized by carefully controlling the reaction parameters during synthesis. A Design of Experiments (DoE) approach can be utilized to systematically optimize these parameters. Key factors that influence the formation of Impurity B include reaction temperature, the polarity of the solvent, and catalyst loading. For instance, optimizing the reaction temperature, typically in the range of 70–90°C, can suppress the side reactions that lead to this impurity. Similarly, the choice of solvent, such as dimethylformamide (DMF) versus tetrahydrofuran (B95107) (THF), can significantly impact the impurity profile. The synthesis of Marbofloxacin often involves reaction temperatures between 60°C and 120°C for durations of 1 to 20 hours. google.comgoogle.com By fine-tuning these conditions and implementing in-process controls, the formation of byproducts like Impurity B can be effectively suppressed.
Elucidation of Degradation Pathways Leading to this compound Formation
Marbofloxacin, like many pharmaceuticals, is susceptible to degradation when exposed to various stress conditions. These degradation pathways can also be a source of this compound. Forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress are crucial for identifying potential degradants. nih.govresearchgate.net
Hydrolytic degradation, particularly under acidic conditions, has been identified as a significant pathway for the formation of Marbofloxacin impurities. nih.gov Studies have shown that Marbofloxacin undergoes notable degradation when subjected to acidic stress. nih.gov Acid-catalyzed degradation is one of the recognized pathways that can lead to the formation of this compound. This suggests that the stability of Marbofloxacin in acidic environments is a critical factor in preventing the generation of this impurity during storage or in formulations.
Oxidative conditions represent a major stress factor for Marbofloxacin, leading to the formation of various degradation products, including Impurity B. nih.gov When subjected to oxidative stress, such as exposure to 3% hydrogen peroxide at 60°C, Marbofloxacin solutions can generate up to 0.8% of Impurity B within 24 hours. The degradation mechanism often involves free radicals. The hydroxyl radical (•OH), a highly reactive species, can attack the fluoroquinolone structure in several ways. nih.gov These include hydroxylation of the aromatic ring, substitution of the fluorine atom with a hydroxyl group, and the removal or oxidative degradation of the piperazine-derived side chain. nih.govresearchgate.net
Table 2: Oxidative Degradation of Marbofloxacin
Oxidative Condition | Observed Effect | Resulting Products/Pathways | Reference |
---|---|---|---|
3% H₂O₂ at 60°C | Generation of up to 0.8% Impurity B within 24 hours | This compound | |
Hydroxyl Radicals (•OH) | Attack on the fluoroquinolone core | Hydroxylation of aromatic ring, defluorination, removal of side chain | nih.gov |
TiO₂ Photocatalysis | Oxidative degradation of the amine side-chain | Side-chain degradation products | researchgate.net |
Exposure to light and heat can also induce the degradation of Marbofloxacin. Photodegradation is a primary pathway for the breakdown of fluoroquinolones in aqueous environments. acs.org When exposed to solar light, Marbofloxacin can undergo homolytic cleavage of its tetrahydrooxadiazine moiety, resulting in the formation of two quinolinol-type products. nih.gov Other photolytic reactions include the substitution of the fluorine atom. researchgate.net While specific studies detailing the formation of Impurity B under thermal stress are limited, thermal degradation is a recognized stress condition that is evaluated in stability studies of Marbofloxacin. nih.govresearchgate.net
Characterization of Stress Conditions Promoting Impurity B Formation
The formation of this compound, a notable degradation product of the fluoroquinolone antibiotic Marbofloxacin, is significantly influenced by various stress conditions. Forced degradation studies are essential for identifying the circumstances under which such impurities arise, ensuring the quality, safety, and efficacy of the final pharmaceutical product. Research has demonstrated that Marbofloxacin is susceptible to degradation under acidic, oxidative, and photolytic stress, which can lead to the generation of Impurity B and other related substances.
Studies involving stress testing on Marbofloxacin tablets have revealed that the drug undergoes significant degradation when exposed to acidic conditions and moderate degradation under oxidative stress. nih.gov These degradation pathways are critical in understanding the stability of Marbofloxacin and in developing analytical methods capable of resolving the parent drug from its impurities. nih.gov
Acid-Catalyzed Degradation: Acidic environments have been identified as a key factor in the degradation of Marbofloxacin. nih.gov While detailed mechanisms for the formation of Impurity B under acidic stress are specific, it is understood that acid-catalyzed hydrolysis can lead to the cleavage of certain bonds within the Marbofloxacin molecule. For instance, related impurities are known to form when Marbofloxacin is subjected to acidic conditions, such as treatment with hydrochloric or sulfuric acid at elevated temperatures. This process underscores the importance of pH control in the formulation and storage of Marbofloxacin-containing products to minimize the generation of Impurity B.
Oxidative Stress: Oxidative conditions also promote the formation of this compound. nih.gov Specific studies have shown that exposing Marbofloxacin solutions to an oxidizing agent like hydrogen peroxide can generate quantifiable levels of Impurity B. In one study, treatment with 3% hydrogen peroxide at 60°C for 24 hours resulted in the formation of up to 0.8% of Impurity B. This finding highlights the need for robust formulation buffers to protect the drug from oxidative degradation. The susceptibility to oxidation suggests that the manufacturing process and storage conditions must be carefully controlled to prevent exposure to oxidizing agents.
Photolytic Degradation: Exposure to light, particularly solar light, is another critical stress factor that can degrade Marbofloxacin. nih.govacs.org Photochemical studies have shown that Marbofloxacin in aqueous solutions can be completely degraded in about an hour when exposed to summer solar light. nih.govacs.orgresearchgate.net The primary degradation pathway involves the homolytic cleavage of the tetrahydrooxadiazine moiety, resulting in the formation of two quinolinol photoproducts. nih.govacs.orgresearchgate.net The rate of this photodegradation is influenced by the pH of the solution, with the cationic form of Marbofloxacin being the most reactive. nih.govacs.orgresearchgate.net While these studies confirm the light sensitivity of Marbofloxacin, further research is needed to definitively characterize the formation of Impurity B under various photolytic conditions. The presence of certain substances, such as phosphate, can increase the rate of photoreaction. nih.govacs.orgresearchgate.net
The table below summarizes the findings from various stress testing studies on Marbofloxacin.
Stress Condition | Stressor and Conditions | Observed Outcome | Reference(s) |
Oxidative Stress | 3% H₂O₂ at 60°C for 24 hours | Generation of up to 0.8% this compound. | |
Acidic Stress | Marbofloxacin tablets exposed to acidic conditions (specifics not detailed). | Significant degradation of Marbofloxacin observed. | nih.gov |
Acid-Catalyzed Degradation | General acid-catalyzed conditions. | Arises from acid-catalyzed degradation. | |
Photolytic Stress | Exposure to solar light (summer). | Complete degradation in ~1 hour; formation of two quinolinol photoproducts via homolytic cleavage. | nih.govacs.orgresearchgate.net |
Photocatalysis | Irradiation in the presence of TiO₂. | Caused oxidative degradation of the amine side-chain. | researchgate.net |
Analytical Methodologies for Marbofloxacin Impurity B Characterization and Quantification
Development of Stability-Indicating Analytical Methods for Marbofloxacin (B1676072) Impurity B
Stability-indicating analytical methods are crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. nih.gov For Marbofloxacin Impurity B, the development of such methods is essential to ensure that the drug product maintains its quality throughout its shelf life. daicelpharmastandards.comnih.gov Forced degradation studies, which involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light, are integral to developing these methods. nih.gov Significant degradation of marbofloxacin, leading to the formation of impurities, has been observed under acidic and oxidative stress conditions. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as the most widely used technique for the analysis of marbofloxacin and its impurities. bohrium.comnih.gov The development of HPLC methods for this compound has evolved from early isocratic systems with UV detection to more advanced gradient elution techniques. Modern methods often employ reversed-phase chromatography, which is well-suited for separating compounds with varying polarities. bohrium.comresearchgate.net
A typical HPLC method involves the use of a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the separation. sielc.com Linearity studies for HPLC methods have demonstrated high correlation coefficients (R² ≥ 0.995) in the concentration range of 0.05–5.0 µg/mL for marbofloxacin impurities. The limits of detection (LOD) and quantification (LOQ) for these impurities have been reported to be as low as 0.02 µg/mL and 0.05 µg/mL, respectively.
Chromatographic Separation Optimization (e.g., Column Chemistry, Mobile Phase Composition)
Optimizing the chromatographic separation is key to achieving accurate quantification of this compound. This involves careful selection of the stationary phase (column chemistry) and the mobile phase.
Column Chemistry: While standard C18 columns are commonly used, the complexity of separating structurally similar impurities has led to the exploration of alternative column chemistries. researchgate.net Mixed-mode chromatography, which combines reversed-phase with ion-exchange mechanisms, has shown significant promise. sielc.comzodiaclifesciences.com For instance, the Obelisc R column, a tri-modal reversed-phase/ion-exchange column, has been successfully used for the simultaneous analysis of this compound and other related substances. sielc.com Primesep D columns, which offer mixed-mode reversed-phase and anion-exchange characteristics, have also been employed. sielc.comzodiaclifesciences.com
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer, plays a pivotal role in the separation process. sielc.com Gradient elution, where the concentration of the organic solvent is varied over time, is often preferred over isocratic elution for resolving complex mixtures of impurities. researchgate.net The pH of the buffer is another critical parameter that influences the retention and selectivity of ionizable compounds like marbofloxacin and its impurities. sielc.com Additives such as formic acid or trifluoroacetic acid (TFA) are frequently included in the mobile phase to improve peak shape and resolution.
A developed reversed-phase ion-pair chromatographic method utilized an XTerra RP18 column with a mobile phase of buffer (pH 2.5), methanol, and glacial acetic acid (77:23:0.5, v/v/v). nih.gov Another method employed a C18 column with a gradient of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.net
Parameter | Condition 1 | Condition 2 |
Column | Obelisc R, 2.1×150 mm, 5 µm | Primesep D, 4.6×150 mm, 5 µm |
Mobile Phase | Gradient: Acetonitrile (0-25% in 6 min, 25-70% in 14 min) with Formic Acid (0.05%-0.3%) | Gradient: Acetonitrile (5-50% in 10 min) with 0.1% H2SO4 |
Flow Rate | 1.0 mL/min | 1.0 mL/min |
Detection | UV at 270 nm | UV at 250 nm |
Data sourced from a study on mixed-mode chromatography for marbofloxacin and its impurities. sielc.com |
Detection Strategies (e.g., UV Detection, Mass Spectrometry)
The choice of detector is crucial for the sensitive and specific quantification of this compound.
UV Detection: Ultraviolet (UV) detection is a widely used and robust technique for the analysis of fluoroquinolones, which exhibit strong UV absorbance. researchgate.net Diode-array detection (DAD) is particularly advantageous as it allows for the acquisition of the entire UV spectrum of a peak, aiding in peak identification and purity assessment. researchgate.net The detection wavelength is typically set at the absorption maximum of the analytes, for instance, around 270 nm, 295 nm, or 315 nm for marbofloxacin and its impurities. nih.govsielc.com
Mass Spectrometry (MS): For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). google.com MS detection provides information about the molecular weight and fragmentation patterns of the analytes, allowing for unambiguous identification of impurities. This is particularly valuable for distinguishing between isomers and for identifying unknown degradation products. The adoption of UHPLC-MS/MS has enabled detection limits for Impurity B to reach sub-0.1% levels.
Advanced Spectroscopic Techniques for Structural Elucidation
Beyond chromatographic separation and detection, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the connectivity and chemical environment of atoms within the molecule. Certified reference standards of this compound are often supplied with comprehensive characterization data, including ¹H NMR and ¹³C NMR spectra. daicelpharmastandards.com
¹H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, H-5), 4.41 (q, 2H, CH₂), 2.98 (s, 3H, CH₃).
¹³C NMR: Provides information on the carbon framework of the molecule. daicelpharmastandards.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. veeprho.com The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. For example, a peak around 1720 cm⁻¹ is indicative of a carbonyl (C=O) stretch, and a peak at 1620 cm⁻¹ can be attributed to C-F vibrations. This information, in conjunction with NMR and mass spectrometry data, provides a complete structural profile of the impurity. daicelpharmastandards.comveeprho.com
Technique | Key Observations |
¹H NMR | Signals at δ 8.52, 4.41, and 2.98 ppm corresponding to specific protons in the structure. |
IR (KBr) | Characteristic peaks at 1720 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C-F vibration). |
Data sourced from analytical characterization reports. |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of this compound. When coupled with liquid chromatography (LC), as in LC-MS/MS, it provides high sensitivity and selectivity.
In LC-MS/MS analysis, Marbofloxacin and its impurities are separated based on their retention times and then detected by their mass-to-charge (m/z) ratios. this compound, with a molecular formula of C₁₂H₈F₂N₂O₄ and a molecular weight of 282.20 g/mol , exhibits a distinct m/z ratio that allows for its differentiation from the active pharmaceutical ingredient, marbofloxacin (C₁₇H₁₉FN₄O₄, MW 362.36 g/mol ), and other related impurities. pharmaffiliates.comsmolecule.com High-resolution mass spectrometry (HRMS) can further confirm the molecular formula and fragmentation patterns of Impurity B.
For quantitative analysis using tandem mass spectrometry (MS/MS), specific multiple reaction monitoring (MRM) transitions are often employed for fluoroquinolones, enhancing the specificity of detection. nih.gov For instance, in the analysis of levofloxacin, a related fluoroquinolone, MRM transitions such as m/z 362.1 → 318.1 have been utilized. nih.gov While specific MRM transitions for this compound are not detailed in the provided results, the principle of selecting a precursor ion and a specific product ion for quantification would be applied.
Validation of Analytical Procedures for Impurity B Quantification
The validation of analytical methods is a critical requirement to ensure that the chosen method is suitable for its intended purpose. daicelpharmastandards.comsmolecule.comnih.govakjournals.comcabidigitallibrary.orgzodiaclifesciences.comresearchgate.net This process involves a series of experiments to evaluate the method's performance characteristics, as mandated by guidelines from bodies like the International Council for Harmonisation (ICH). akjournals.comcabidigitallibrary.orgglobalresearchonline.net
Specificity and Selectivity Assessment
Specificity ensures that the analytical method can accurately measure the analyte of interest without interference from other components in the sample matrix, such as the active pharmaceutical ingredient, other impurities, or excipients. nih.govakjournals.comcabidigitallibrary.orgresearchgate.net
In the context of this compound, specificity is demonstrated by showing that the analytical signal for Impurity B is well-resolved from the signals of marbofloxacin and other potential impurities. nih.govresearchgate.net This is typically achieved by analyzing a placebo (a mixture of all excipients without the active ingredient), a standard solution of Impurity B, and the drug product. akjournals.comresearchgate.net The absence of interfering peaks at the retention time of Impurity B in the placebo chromatogram confirms the method's specificity. akjournals.comcabidigitallibrary.orgresearchgate.net
Linearity and Dynamic Range Determination
Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net The dynamic range is the concentration interval over which this linearity is observed.
For the quantification of marbofloxacin and its impurities, linearity is typically established by constructing a calibration curve from a series of standard solutions of known concentrations. akjournals.comresearchgate.net A linear relationship is confirmed if the correlation coefficient (r²) is close to 1, often with a required value of ≥ 0.99 or higher. nih.govakjournals.comcabidigitallibrary.orgresearchgate.netglobalresearchonline.net For example, a validated HPLC method for marbofloxacin demonstrated linearity in the concentration range of 2.5 to 17.5 µg/mL with a correlation coefficient of 0.99991. akjournals.comresearchgate.net Another study showed linearity for marbofloxacin analysis with a correlation coefficient greater than 0.9999. akjournals.com
Table 1: Representative Linearity Data for Marbofloxacin Analytical Methods
Parameter | Value | Reference |
Concentration Range | 2.5 - 17.5 µg/mL | akjournals.comresearchgate.net |
Correlation Coefficient (r²) | ≥ 0.999 | globalresearchonline.net |
Correlation Coefficient (r²) | 0.99991 | akjournals.comresearchgate.net |
Linearity Range | 1.986 - 14.892 µg/mL | globalresearchonline.net |
Linearity studies for impurities | R² ≥ 0.995 across 0.05–5.0 µg/mL |
Accuracy and Precision Evaluation
Accuracy reflects the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same homogeneous sample. nih.govresearchgate.net
Accuracy is often determined through recovery studies, where a known amount of the impurity standard is added to a sample matrix (spiking), and the percentage of the added impurity that is recovered by the analytical method is calculated. akjournals.comresearchgate.netglobalresearchonline.net An acceptable recovery is typically within the range of 98.0–102.0%. akjournals.comresearchgate.net For instance, a validated method for marbofloxacin showed an average recovery of 98.74%. akjournals.comresearchgate.net
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). akjournals.comresearchgate.net It is expressed as the relative standard deviation (RSD) of a series of measurements. akjournals.comresearchgate.net For pharmaceutical analysis, an RSD of ≤ 2.0% is generally considered acceptable. akjournals.com
Table 2: Accuracy and Precision Data for Marbofloxacin Analytical Methods
Parameter | Acceptance Criteria | Reported Value | Reference |
Accuracy (Recovery) | 98.0 - 102.0% | 98.74% | akjournals.comresearchgate.net |
Accuracy (Recovery) | - | 101.4% | globalresearchonline.net |
Precision (RSD) | ≤ 2.0% | 0.55% | akjournals.comresearchgate.net |
Intra- & Inter-day Precision (RSD) | < 2% | < 2% | globalresearchonline.net |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. nih.govakjournals.comresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.govakjournals.comresearchgate.net
These limits are crucial for impurity analysis as they define the sensitivity of the method. For marbofloxacin and its impurities, LOD and LOQ values are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve. cabidigitallibrary.org
Table 3: LOD and LOQ Values from Validated Marbofloxacin Analytical Methods
Parameter | Reported Value | Reference |
LOD | 0.25 µg/mL | akjournals.comresearchgate.net |
LOQ | 0.81 µg/mL | akjournals.comresearchgate.net |
LOD | 0.02 µg/mL | |
LOQ | 0.05 µg/mL | |
LOD | 0.003 µg/mL | cabidigitallibrary.org |
LOQ | 0.01 µg/mL | cabidigitallibrary.org |
LOD and LOQ | 1.0 µg/mL | globalresearchonline.net |
Robustness and Ruggedness Testing
Robustness and ruggedness are measures of the method's reliability under varied conditions. nih.govresearchgate.net
Robustness evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. pharmaguideline.com Examples of such variations include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. globalresearchonline.netpharmaguideline.com The evaluation of robustness is typically performed during the development phase of the analytical method. pharmaguideline.com
Ruggedness assesses the reproducibility of the test results under normal, but varied, operating conditions, such as different analysts, laboratories, instruments, and days. pharmaguideline.com The Youden test, which utilizes a fractional factorial design, is an effective approach for evaluating ruggedness while minimizing the number of required experiments. researchgate.net For example, a study on marbofloxacin residues reported a pooled RSD of 2.8% for ruggedness and 2.1% for robustness. cabidigitallibrary.org
Stability Assessment and Degradation Kinetics of Marbofloxacin Impurity B
Design and Execution of Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development mandated by regulatory bodies like the International Conference on Harmonisation (ICH). acs.org These studies are designed to identify potential degradation products and pathways, which helps in the development and validation of stability-indicating analytical methods. ijarsct.co.in In the context of marbofloxacin (B1676072), forced degradation studies have been performed under various conditions, including acid and base hydrolysis, oxidation, heat, humidity, and photolysis, to ensure that any degradation products, such as Impurity B, are effectively separated and quantified. ijarsct.co.innih.gov
Marbofloxacin has been shown to undergo significant degradation under acidic conditions and is also susceptible to alkaline hydrolysis. nih.govresearchgate.net Studies involving exposure to 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) are common protocols to simulate these stress environments. nih.gov Marbofloxacin Impurity B, structurally classified as a 10-despiperazino-10-fluoro analog, can arise from the acid-catalyzed degradation of the parent marbofloxacin molecule. This highlights the importance of controlling the pH of liquid formulations to minimize the formation of this impurity. A study demonstrated significant degradation of marbofloxacin tablets when subjected to acidic stress. nih.gov
Oxidative degradation is a common pathway for fluoroquinolone antibiotics. Forced degradation studies for marbofloxacin typically employ hydrogen peroxide (H₂O₂) to induce oxidative stress. nih.gov Research has shown that under oxidative conditions using 3% H₂O₂ at 60°C, marbofloxacin solutions can generate up to 0.8% of Impurity B within a 24-hour period. This indicates that Impurity B is a notable degradation product under oxidative stress, and its formation must be monitored during the manufacturing and storage of marbofloxacin. veeprho.com Studies have characterized the degradation of marbofloxacin under oxidative stress as "moderate". nih.gov
To assess the stability of solid dosage forms, thermal and humidity stress studies are conducted. These tests expose the drug substance and product to high temperatures and relative humidity, often for extended periods. Typical conditions for marbofloxacin stability studies have included exposure to heat and humidity. nih.gov For instance, validation requirements for stability-indicating methods may involve forced degradation studies at 40°C and 75% relative humidity (RH) for six months. Other protocols might use more extreme thermal stress, such as exposure to 100°C for 24 hours, to accelerate degradation. acs.org
Photostability testing is essential as exposure to light can cause significant degradation of photosensitive molecules. Marbofloxacin is known to be susceptible to photolytic degradation. nih.gov Studies on the parent drug have shown that its degradation in aqueous solutions when exposed to solar light is rapid, often completing within an hour and following first-order kinetics. nih.govacs.orgresearchgate.net Standard photostability testing involves exposing the drug to a UV lamp, for example at 254 nm for a period of two hours. nih.gov The rapid photodegradation of marbofloxacin underscores the potential for the formation of various photoproducts, necessitating light-protective packaging for the final drug product.
The table below summarizes typical conditions used in forced degradation studies for marbofloxacin.
Stress Condition | Agent/Parameter | Typical Conditions | Reference |
Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M HCl at 60°C for 2 hours | nih.gov |
Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M NaOH at 60°C for 2 hours | nih.gov |
Oxidation | Hydrogen Peroxide (H₂O₂) | 3% H₂O₂ at 60°C for 24 hours | |
Thermal | Temperature / Humidity | 40°C / 75% RH for 6 months | |
Photolytic | UV Light | Exposure to 254 nm UV light for 2 hours | nih.gov |
Kinetic Modeling of Impurity B Formation and Degradation Pathways
This compound, identified as 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[3,2,1-ij] nih.govresearchgate.netbenzoxadiazine-6-carboxylic Acid, is formed either as a process-related impurity from incomplete cyclization during synthesis or as a degradation product. o2hdiscovery.co The primary degradation pathway leading to its formation is the acid-catalyzed cleavage of the parent marbofloxacin molecule.
While the photochemical degradation of marbofloxacin itself has been modeled and shown to obey first-order kinetics, specific kinetic models detailing the rate of formation and subsequent degradation of Impurity B are not extensively documented in the available literature. nih.govacs.org Understanding these kinetics would be valuable for predicting the shelf-life of marbofloxacin products and establishing appropriate control strategies.
Implications of Impurity B Accumulation on Drug Product Shelf-Life
The accumulation of this compound is a critical factor in determining the shelf-life of marbofloxacin-containing drug products. Stability studies are designed to monitor the rate at which this and other degradation products form over time under specific environmental conditions. fda.govwoah.org The shelf-life, or expiration date, is established based on the time it takes for an impurity to reach or approach its specified acceptance limit. fda.gov
Regulatory bodies, guided by standards from the International Council for Harmonisation (ICH), set thresholds for the reporting, identification, and qualification of impurities in new drug products. fda.gov For instance, the ICH Q3A(R2) guidelines suggest an identification threshold of 0.10% and a qualification threshold of 0.15% for impurities in active pharmaceutical ingredients. The acceptance criterion for any given degradation product in the final drug formulation must be no higher than its qualified level and is based on a comprehensive evaluation of its formation during stability studies. fda.gov
Forced degradation studies are instrumental in understanding the potential for Impurity B to form. These studies expose the drug substance to harsh conditions such as acid, oxidation, heat, and light to accelerate degradation. nih.gov Research has shown that marbofloxacin experiences significant degradation under acidic and oxidative stress, leading to the formation of impurities. nih.gov For example, under oxidative stress conditions (3% hydrogen peroxide at 60°C), marbofloxacin solutions can generate up to 0.8% of Impurity B within 24 hours. This highlights the necessity of controlling conditions that could promote its formation during manufacturing and storage.
The stability data, including the rate of Impurity B accumulation, directly informs the recommended storage conditions and the product's expiration date. fda.govdaicelpharmastandards.com If stability testing reveals that Impurity B levels increase significantly over time, the shelf-life of the drug product may be shortened to ensure the total impurities remain within safe and acceptable limits throughout its use. fda.goveuropa.eu Therefore, robust formulation development and precise control of impurity levels are essential to guarantee the product's quality, safety, and efficacy over its entire shelf-life. daicelpharmastandards.com
Data Tables
Table 1: Forced Degradation Conditions and Observations
This table summarizes conditions under which the stability of marbofloxacin is challenged to identify potential degradation products like Impurity B.
Stress Condition | Parameters | Observation | Reference |
Acidic Degradation | Exposure to acidic media | Significant degradation of marbofloxacin observed. | nih.gov |
Oxidative Stress | 3% H₂O₂ at 60°C for 24 hours | Generation of up to 0.8% this compound. | |
Photolytic Degradation | Exposure to solar light | Complete degradation of marbofloxacin in ~1 hour. | nih.gov |
Base Degradation | Exposure to alkaline media | Degradation observed. | nih.gov |
Thermal Degradation | Elevated temperature | Degradation observed. | nih.gov |
Table 2: Regulatory and Analytical Thresholds
This table outlines key thresholds relevant to the control of this compound.
Threshold Type | Value | Description | Reference |
ICH Identification Threshold | 0.10% | The level above which a degradation product should be identified. | |
ICH Qualification Threshold | 0.15% | The level above which a degradation product's safety must be qualified. | |
Limit of Detection (LOD) | 0.02 µg/mL | The lowest amount of Impurity B that can be detected by a validated analytical method. | |
Limit of Quantification (LOQ) | 0.05 µg/mL | The lowest amount of Impurity B that can be quantitatively measured with precision and accuracy. |
Toxicological and Biological Activity Profiling of Marbofloxacin Impurity B
In Vitro Toxicological Assessment
Genotoxicity Studies (e.g., Mutagenicity, Clastogenicity)
Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) mandate the assessment of impurities for their potential to cause genetic damage. ijcrt.orgfda.gov For Marbofloxacin (B1676072) Impurity B, genotoxicity is a critical endpoint to evaluate. While specific experimental data on the mutagenicity and clastogenicity of Marbofloxacin Impurity B is not extensively available in the public domain, the European Medicines Agency (EMA) has categorized it as a Qualified Non-Mutagenic Impurity. This classification suggests that through either direct testing or robust justification, the impurity has been determined to lack genotoxic potential.
Genotoxicity assessments for pharmaceutical impurities typically involve a battery of tests, including bacterial reverse mutation assays (Ames test) to detect point mutations and in vitro mammalian cell assays to assess chromosomal damage (clastogenicity). fda.govnih.gov The classification by the EMA implies that this compound would be expected to yield negative results in such assays.
Cytotoxicity and Cellular Effects
The potential of a substance to cause cell death or other adverse cellular effects is a key component of its toxicological profile. While detailed cytotoxicity studies for this compound are not widely published, its parent compound, marbofloxacin, has been studied for its effects on various cell types. For instance, studies on the impact of marbofloxacin on immune cells have been conducted. pan.olsztyn.pl Given that Impurity B shares a core fluoroquinolone structure, its potential to induce cytotoxicity, particularly at high concentrations, warrants consideration. The impact of fluoroquinolones on cellular processes can be complex, and further investigation into the specific cytotoxic profile of this compound would be beneficial for a comprehensive risk assessment.
In Silico Prediction of Biological Activity and Toxicity Profiles
In the absence of extensive experimental data, in silico (computer-based) methods provide a valuable tool for predicting the toxicological properties of chemical compounds. toxometris.aiimmunocure.us These methods use computational models based on the relationship between a chemical's structure and its biological activity (Structure-Activity Relationship, or SAR). toxometris.ai
For pharmaceutical impurities, regulatory guidelines such as ICH M7 allow for the use of in silico predictions to assess mutagenic potential. toxometris.aiimmunocure.us These predictions are typically performed using two complementary methodologies: one expert rule-based and one statistical-based. immunocure.us A negative prediction from both types of systems for an impurity like this compound would support its classification as non-mutagenic. researchgate.net
Beyond genotoxicity, in silico models can predict a range of other toxicological endpoints, including carcinogenicity, reproductive toxicity, and organ-specific toxicities. ceon.rs These predictive models can also estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), which are crucial for understanding the potential exposure and biological fate of the impurity in the body. ceon.rs
Investigation of Potential Pharmacological Activity
Interaction with Bacterial DNA Gyrase and Topoisomerase IV (Comparative Studies with Marbofloxacin)
Marbofloxacin, the parent compound, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. daicelpharmastandards.comnih.gov These enzymes are vital for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to bacterial cell death.
This compound, also known as 10-Despiperazino-10-fluoro Marbofloxacin, is believed to share this mechanism of action. smolecule.com It is thought to interact with and inhibit bacterial DNA gyrase and topoisomerase IV, similar to marbofloxacin. The presence of the fluorine atom in its structure is suggested to enhance its binding affinity to these target enzymes, thereby contributing to its antibacterial potency. However, the absence of the piperazinyl group, a key structural feature of marbofloxacin, may influence its spectrum and potency of antibacterial activity compared to the parent drug.
Comprehensive Risk Assessment of this compound in Pharmaceutical Formulations
A comprehensive risk assessment for an impurity like this compound is a multi-faceted process that considers its potential toxicity and its levels in the final pharmaceutical product. Regulatory bodies establish permissible limits for impurities in drug formulations to ensure patient safety.
For a non-mutagenic impurity, the acceptable intake is determined based on its general toxicological profile. ijcrt.org The European Medicines Agency (EMA) has set a permissible limit of 0.15% for this compound in final marbofloxacin formulations. This limit is established based on the qualification of the impurity, which involves gathering sufficient toxicological data to demonstrate its safety at that level.
Control Strategies and Mitigation of Marbofloxacin Impurity B
Process Optimization for Impurity B Reduction During Synthesis
Minimizing the formation of Marbofloxacin (B1676072) Impurity B during the synthesis process is the primary strategy for its control. This involves a multi-faceted approach focusing on the purity of starting materials, precise control of reaction parameters, and efficient purification methods.
The synthesis of marbofloxacin involves several raw materials and intermediates. made-in-china.com The purity of these starting materials is paramount, as impurities present in them can carry through the synthesis or participate in side reactions, leading to the formation of new impurities, including Impurity B. For instance, impurities in the 2,3,4,5-tetrafluorobenzoic acid starting material or the N-methylpiperazine reagent can impact the impurity profile of the final product. epo.orggoogle.com
A robust quality control system for incoming raw materials is the first line of defense. This includes:
Supplier Qualification: Ensuring suppliers meet stringent quality standards.
Comprehensive Analysis: Utilizing advanced analytical techniques to test incoming materials for known and potential impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of these materials. epo.orgresearchgate.net
Setting Specifications: Establishing strict acceptance limits for impurities in raw materials based on risk assessment.
The formation of Marbofloxacin Impurity B, which can arise from incomplete cyclization or degradation, is highly dependent on reaction conditions. Optimizing these parameters is critical for minimizing its generation.
Key reaction conditions that are modulated include:
pH Control: Patented approaches have demonstrated that optimized pH control during synthesis can significantly reduce the generation of Impurity B by as much as 60%. Specific pH ranges are crucial during different stages, such as adjusting to pH 5.0-5.3 during an aqueous dissolution step and later to 7.5-8.0 during extraction. google.com
Temperature and Time: Controlling the reaction temperature and duration is essential. For example, limiting residence time in continuous flow reactors to 15–20 minutes and maintaining a temperature gradient of 70–90°C during cyclization can balance reaction kinetics and thermal stability, thus minimizing side product formation. Other process steps may require heating to approximately 70°C and maintaining the temperature until the reaction is complete as monitored by in-process analysis. google.com
Catalyst Selection: The choice and loading of catalysts can improve regioselectivity and minimize undesired side products.
The selection of solvents also plays a crucial role in both the reaction and the subsequent crystallization process, affecting the solubility of intermediates and the impurity profile. The polarity of the solvent can influence reaction pathways and the efficiency of impurity purging during crystallization.
Table 1: Impact of Solvent System on Marbofloxacin Purity and Impurity B Levels
Solvent | Purity (%) | Impurity B (%) |
Acetonitrile (B52724) | 98.5 | 0.4 |
Methanol | 97.2 | 0.7 |
Ethyl Acetate (B1210297) | 95.8 | 1.1 |
This table is based on data indicating that acetonitrile's high polarity enhances the solubility of the carboxylic acid moiety, which favors crystallization and results in lower impurity levels. |
Even with an optimized synthesis process, some level of Impurity B may still be present. Therefore, effective purification techniques are essential to reduce its concentration to acceptable levels in the final API. epo.org
Commonly employed purification methods include:
Crystallization: This is a fundamental technique for purifying marbofloxacin. The process often involves dissolving the crude product in a suitable solvent or solvent mixture (e.g., ethanol (B145695)/water, dichloromethane) and inducing crystallization under controlled conditions. epo.orggoogle.com The choice of solvent is critical, as it affects the solubility of both marbofloxacin and its impurities. researchgate.net For instance, crystallization from a mixture of ethanol and water after pH adjustment with ammonia (B1221849) has been shown to increase purity from 97.11% to 99.50%. epo.org
Preparative Chromatography: For achieving very high purity or removing impurities with similar physicochemical properties to the API, preparative high-performance liquid chromatography (HPLC) is a powerful tool. google.comgoogle.com This method can be performed with both normal-phase and, more preferably, reverse-phase columns to separate marbofloxacin from its impurities, including dimeric impurities and Impurity B. epo.orggoogle.com This technique is particularly useful for producing ultrapure marbofloxacin, although it can be challenging to scale for industrial production. google.com
Precipitation and Maceration: Other conventional methods like controlled precipitation by pH adjustment and maceration (washing the solid product with a solvent) can also be employed to remove impurities. epo.orggoogle.com A patented method describes dissolving the crude product in water by adjusting the pH to 3.0-3.5 with an organic acid, allowing insoluble impurities to separate, and then precipitating the purified marbofloxacin by raising the pH to 6.0-6.5. google.com
In-Process Control and Real-Time Monitoring of Impurity B Levels
In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time and ensuring that it remains within the defined parameters. For Impurity B, this involves taking samples at critical stages of the synthesis and purification process and analyzing them to track the impurity's level. google.com
High-performance liquid chromatography (HPLC) is the cornerstone of in-process monitoring. epo.org HPLC methods are developed and validated to separate and quantify marbofloxacin and its related substances, including Impurity B. researchgate.net These methods allow chemists to monitor the completion of reactions and confirm that impurity levels are being reduced as expected at each purification step. google.com For example, a reaction might be monitored by in-process analysis until completion before proceeding to the next step, such as cooling and filtration. google.com The development of rapid UHPLC-MS/MS methods, with quantification limits as low as 0.02%, further enhances the ability to monitor and control Impurity B at very low levels.
Strategies for Ensuring Compliance with Defined Regulatory Limits
Pharmaceutical regulatory agencies, such as the European Medicines Agency (EMA), set strict limits for impurities in APIs to ensure patient safety. fao.org For this compound, which is categorized as a qualified non-mutagenic impurity, the permissible limit in the final formulation is often set at 0.15%.
Strategies to ensure compliance with these regulatory limits include:
Validated Analytical Methods: Utilizing fully validated, stability-indicating analytical methods is a regulatory requirement. nih.gov Techniques like HPLC-UV, ion-pair chromatography, and UHPLC-MS/MS are used for the final quality control of marbofloxacin batches to accurately quantify Impurity B. nih.gov These methods must be proven to be linear, accurate, precise, and specific for the intended impurity.
Pharmacopoeial Standards: Adherence to standards outlined in pharmacopoeias, such as the European Pharmacopoeia (EP), is mandatory. The EP specifies HPLC-UV methods for impurity profiling and designates Impurity B as a key marker for synthesis optimization.
Reference Standards: Using certified reference standards of this compound is essential for the accurate identification and quantification of the impurity in test samples. daicelpharmastandards.com
Forced Degradation Studies: These studies are performed to identify potential degradation products that could form under stress conditions (e.g., acid, base, oxidation, heat, light) and to demonstrate that the analytical method can effectively separate these degradants from the main compound and other impurities. nih.gov
Implementation of Quality by Design (QbD) Principles for Impurity Control
Quality by Design (QbD) is a modern, systematic approach to pharmaceutical development that emphasizes product and process understanding and process control. npra.gov.myrjptonline.org The goal of QbD is to build quality into the product from the outset, rather than relying solely on end-product testing. etflin.com
Applying QbD principles to control this compound involves several key steps: etflin.comscispace.com
Define a Quality Target Product Profile (QTPP): This includes defining the desired purity of the marbofloxacin API, with a specific limit for Impurity B.
Identify Critical Quality Attributes (CQAs): Impurity B is identified as a CQA because its level must be controlled to ensure the desired product quality and safety. npra.gov.my
Conduct Risk Assessment: A systematic risk assessment is performed to identify and rank process parameters that could potentially impact the level of Impurity B. This could include reaction temperature, pH, reagent stoichiometry, and solvent choice. npra.gov.myetflin.com
Determine Critical Process Parameters (CPPs) and Establish a Design Space: Through experimentation, often using Design of Experiments (DoE), the relationship between process parameters and the formation of Impurity B is established. This allows for the identification of CPPs—those parameters that must be tightly controlled. npra.gov.my The outcome is a "Design Space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. rjptonline.org
Implement a Control Strategy: A comprehensive control strategy is developed for the entire manufacturing process. This includes controls on raw materials, in-process monitoring of CPPs, and final product testing to ensure that Impurity B levels remain consistently within the specified limits. npra.gov.my
By implementing a QbD approach, manufacturers can gain a deeper understanding of how process variables affect impurity formation, leading to a more robust and reliable manufacturing process that consistently produces high-quality marbofloxacin. etflin.comscispace.com
Future Research Directions and Emerging Methodologies for Marbofloxacin Impurity B
Development of High-Throughput Screening Methods for Impurity B Detection
The demand for rapid and efficient analytical techniques in pharmaceutical manufacturing has spurred research into high-throughput screening (HTS) methods for impurity profiling. Future advancements in this area for Marbofloxacin (B1676072) Impurity B are likely to focus on the automation of existing chromatographic techniques and the adoption of novel analytical platforms.
Currently, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method for the analysis of Marbofloxacin and its impurities. nih.govakjournals.comglobalresearchonline.net However, these methods can be time-consuming. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods offers a significant improvement in speed and resolution, enabling faster sample throughput. Future research will likely focus on optimizing UHPLC methods for the simultaneous detection of Marbofloxacin and all its related impurities, including Impurity B, in a single, rapid analysis.
Further research is anticipated in the area of microfluidic devices, also known as lab-on-a-chip technology. These devices can integrate sample preparation, separation, and detection into a single, miniaturized platform, offering the potential for automated and high-throughput analysis of a large number of samples with minimal reagent consumption. Capillary electrophoresis (CE) is another technique that shows promise for HTS, offering rapid separation times and high efficiency. nih.gov
Table 1: Comparison of Potential High-Throughput Screening Methods for Marbofloxacin Impurity B
Technique | Principle | Potential Advantages for Impurity B Detection |
Ultra-High-Performance Liquid Chromatography (UHPLC) | Chromatographic separation using small particle size columns. | Faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. |
Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, minimal sample and reagent consumption, and rapid analysis. |
Microfluidic Devices (Lab-on-a-Chip) | Integration of multiple analytical processes on a microchip. | Automation, high throughput, and reduced analysis cost. |
Application of Advanced Spectrometric Techniques for Trace Impurity Characterization
For the unambiguous identification and structural elucidation of trace-level impurities like this compound, advanced spectrometric techniques are indispensable. While standard detectors coupled with chromatography provide quantitative information, they often lack the specificity required for definitive characterization.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for impurity analysis. nih.govglobalresearchonline.net High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap MS, are expected to play an increasingly important role. These methods provide highly accurate mass measurements, enabling the determination of the elemental composition of Impurity B and distinguishing it from other co-eluting substances with a high degree of confidence. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns that are unique to the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique for the definitive structural confirmation of impurities. While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural assignment. Future research may focus on the application of advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC), and the use of cryogenically cooled probes to enhance sensitivity for the analysis of very low levels of Impurity B.
Table 2: Advanced Spectrometric Techniques for this compound Characterization
Technique | Information Provided | Application in Impurity B Characterization |
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Accurate mass measurement and elemental composition. | Precise identification and differentiation of Impurity B from other related substances. |
Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural elucidation. | Confirmation of the chemical structure of Impurity B. |
Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on molecular structure and connectivity. | Unambiguous structural confirmation of Impurity B. |
Predictive Modeling for Impurity Formation and Stability under Various Conditions
A proactive approach to impurity control involves understanding the mechanisms of impurity formation and predicting their occurrence under various conditions. Future research will likely leverage computational tools and predictive modeling to anticipate the formation of this compound during synthesis and storage.
Forced degradation studies are a cornerstone of this approach, where the drug substance is subjected to stress conditions such as heat, humidity, light, and pH extremes. By analyzing the degradation products formed, including Impurity B, a degradation pathway can be proposed. This experimental data can then be used to develop kinetic models that predict the rate of impurity formation over time under different storage conditions.
In silico (computer-based) prediction of degradation pathways is an emerging area. Software based on chemical reaction principles and quantum mechanics can be used to predict the likely degradation products of Marbofloxacin, including the formation of Impurity B. Machine learning algorithms can also be trained on existing data from forced degradation studies to predict the stability of the drug substance and the likelihood of impurity formation. This predictive capability can guide the development of more stable formulations and the establishment of appropriate storage conditions and shelf-life for Marbofloxacin products.
Broader Evaluation of Biological Impact of Impurity B in Relevant Systems
While the primary focus of impurity analysis is on ensuring the quality and safety of the drug product, understanding the potential biological impact of impurities like this compound is a growing area of interest. Future research in this domain will likely extend beyond simple toxicity screening to a broader evaluation of the impurity's effects in relevant biological systems.
This could involve in vitro studies to assess the antimicrobial activity of Impurity B itself. It is possible that the impurity may retain some of the antibacterial properties of the parent compound, or it could potentially interact with bacterial enzymes in a different manner. Research could also investigate whether the presence of Impurity B could contribute to the development of antibiotic resistance.
Furthermore, the environmental fate and ecotoxicity of Marbofloxacin and its impurities are important considerations. Studies could be designed to evaluate the impact of Impurity B on relevant environmental microorganisms, such as those found in soil and water systems. This broader understanding of the biological impact of this compound will contribute to a more comprehensive risk assessment and support the principles of green chemistry in pharmaceutical development.
Q & A
Basic Research Questions
Q. How can Marbofloxacin Impurity B be reliably identified and quantified using chromatographic methods?
- Methodological Answer : Utilize reverse-phase HPLC with UV detection, referencing the relative retention time (RRT) of Impurity B compared to Marbofloxacin. System suitability tests should confirm resolution (R > 2.0) between peaks. For quantification, prepare calibration curves using certified reference standards (e.g., C12H8F2N2O4, CAS 115551-41-2) and validate linearity (R² ≥ 0.995) across expected concentration ranges .
Q. What are the structural characteristics of this compound, and how do they differ from the parent compound?
- Methodological Answer : Impurity B (C12H8F2N2O4, MW 282.21) differs from Marbofloxacin (C17H19FN4O4, MW 362.36) by the absence of a piperazinyl group and the presence of a pyrido-benzoxadiazine moiety. Structural elucidation via NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) can confirm the molecular formula and fragmentation patterns .
Q. What experimental protocols are recommended for assessing the stability of this compound in pharmaceutical formulations?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Monitor degradation kinetics via HPLC and calculate impurity levels against validated acceptance criteria (e.g., ≤0.2% for unknown impurities). Use system suitability standards to ensure method robustness during stability-indicating assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Impurity B’s pharmacokinetic impact observed in cross-species studies?
- Methodological Answer : Perform allometric scaling to extrapolate pharmacokinetic parameters (e.g., AUC, Cmax) between species (e.g., dogs, cats). Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability in clearance and volume of distribution. Reference bioequivalence studies in dogs (AUC 0–24h: 90% CI within 80–125%) and cats to contextualize interspecies differences .
Q. What advanced analytical strategies can improve the detection of trace levels of Impurity B in complex matrices?
- Methodological Answer : Employ hyphenated techniques such as LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity (LOQ ≤ 0.05 µg/mL). Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) and validate matrix effects using spike-and-recovery experiments in plasma or tissue homogenates .
Q. How do synthesis pathways influence the formation of Impurity B, and what process parameters minimize its generation?
- Methodological Answer : Impurity B arises during quinolone core synthesis via incomplete cyclization. Use design of experiments (DoE) to optimize reaction temperature (70–90°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor intermediate purity via in-process controls (IPC) and adjust residence time to suppress byproduct formation .
Q. What toxicological implications are associated with Impurity B, and how can they be assessed preclinically?
- Methodological Answer : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells, IC50 determination). Compare toxicity thresholds to ICH Q3A/B guidelines (e.g., ≤1.0 mg/day for genotoxic impurities). Cross-reference Safety Data Sheets (SDS) and regulatory warnings for fluoroquinolone-class impurities .
Q. How can researchers validate chromatographic methods for Impurity B in accordance with ICH guidelines?
- Methodological Answer : Validate specificity, accuracy (recovery 98–102%), precision (RSD ≤ 2.0%), linearity, and robustness per ICH Q2(R1). Include system suitability parameters (e.g., tailing factor ≤ 2.0) and cross-validate results with orthogonal methods like capillary electrophoresis (CE) or NMR for critical quality attributes .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.